1-Amino-1-(4-chloro-2-methylphenyl)acetone
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Overview
Description
1-Amino-1-(4-chloro-2-methylphenyl)acetone is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and other advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(4-chloro-2-methylphenyl)acetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(4-chloro-2-methylphenyl)acetone exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Comparison with Similar Compounds
1-Amino-1-(4-chloro-2-methylphenyl)acetone can be compared with similar compounds, such as:
1-Amino-1-(4-chlorophenyl)acetone: Lacks the methyl group, leading to different chemical properties and reactivity.
1-Amino-1-(4-methylphenyl)acetone: Lacks the chlorine atom, resulting in distinct biological activity and applications.
1-Amino-1-(2-methylphenyl)acetone: The position of the methyl group affects the compound’s steric and electronic properties.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
OVHWEQOXDKLJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)C)N |
Origin of Product |
United States |
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